molecular formula C8H4ClF3O B1592166 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone CAS No. 5860-95-7

1-(2-Chlorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1592166
CAS RN: 5860-95-7
M. Wt: 208.56 g/mol
InChI Key: RAOQEOLDFDHACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses.



Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve discussing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions.



Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its reactivity and acidity/basicity, might also be discussed.


Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” is used as a starting material in the synthesis of N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide .

Methods of Application or Experimental Procedures

The compound is prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction. A N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .

Results or Outcomes

This new synthetic method using TDAE (tetrakis(dimethylamino)ethylene) allows access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines .

Use in Pharmacological Research

Specific Scientific Field

Pharmacology

Summary of the Application

Chalcones, which can be synthesized from “1-(2-Chlorophenyl)-2,2,2-trifluoroethanone”, have shown a wide array of pharmacological and biological effects .

Methods of Application or Experimental Procedures

Chalcones can be designed as precursors for flavonoids and isoflavonoids. They act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted .

Results or Outcomes

Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .

Use in Synthesis of Bioactive Compounds

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used to synthesize chalcone derivatives, which have shown a wide array of pharmacological and biological effects .

Methods of Application or Experimental Procedures

Chalcone derivatives can be synthesized using various methods, including the Claisen-Schmidt condensation . These derivatives can then be used to synthesize a range of analogs and novel heterocycles with pharmaceutical structures .

Results or Outcomes

Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .

Use in Synthesis of Ketamine

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of ketamine , a drug used in both veterinary and human medicine .

Methods of Application or Experimental Procedures

The synthesis of ketamine involves several steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration, oxidation, imination, and finally, rearrangement of the obtained imine at elevated temperature .

Results or Outcomes

The synthesis of ketamine using this method has several advantages, including high reaction yields, the use of commercially available and safe materials, and no need to use corrosive acids in the dehydration step .

Use in Synthesis of Indole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used to synthesize indole derivatives, which have shown a wide array of pharmacological and biological effects .

Methods of Application or Experimental Procedures

Indole derivatives can be synthesized using various methods, including the Fischer indole synthesis . These derivatives can then be used to synthesize a range of analogs and novel heterocycles with pharmaceutical structures .

Results or Outcomes

Various indole derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .

Use in Synthesis of Bioactive Aromatic Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” can be used in the synthesis of bioactive aromatic compounds, such as chalcones .

Methods of Application or Experimental Procedures

Chalcones can be synthesized from “1-(2-Chlorophenyl)-2,2,2-trifluoroethanone” and confirmed bioactivity in vitro for its inhibitory effect on chemical mediators released from mast cells, macrophages, neutrophils and microglial cells .

Results or Outcomes

The synthesized chalcone derivatives exhibited significant antimicrobial activity against Bacillus subtilis, B. pumilus and Escherichia coli, tested at a concentration of 1000 μg/ml .

Safety And Hazards

This would involve discussing the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.


properties

IUPAC Name

1-(2-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQEOLDFDHACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616571
Record name 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2,2,2-trifluoroethanone

CAS RN

5860-95-7
Record name 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone

Citations

For This Compound
1
Citations
AS Golubev, AF Shidlovskii, AS Peregudov… - Russian Chemical …, 2014 - Springer
A convenient synthetic method to access hitherto unknown 3-(trifluoromethyl)- and 3-(difluoromethyl)-2,1-benzisoxazoles by the reaction of sodium azide with 1-(2-halophenyl)-2,2,2-…
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.